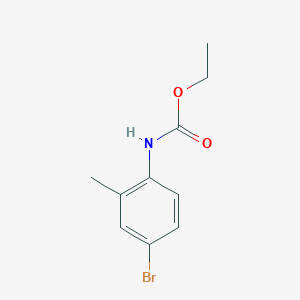

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester

描述

属性

CAS 编号 |

113579-09-2 |

|---|---|

分子式 |

C10H12BrNO2 |

分子量 |

258.11 g/mol |

IUPAC 名称 |

ethyl N-(4-bromo-2-methylphenyl)carbamate |

InChI |

InChI=1S/C10H12BrNO2/c1-3-14-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) |

InChI 键 |

IMBCELZVGYRYHU-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)NC1=C(C=C(C=C1)Br)C |

产品来源 |

United States |

准备方法

Palladium-Catalyzed Carbonylation of (2-bromo-4-methylphenyl) Derivatives

A patented method describes the synthesis of carbamic acid ester derivatives, including compounds structurally related to carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester, using palladium-catalyzed carbonylation of 2-haloanilines in the presence of carbon monoxide and water. The process involves:

- Starting with 2-bromo-4-methylaniline derivatives.

- Using a palladium catalyst such as bis(triphenylphosphine)palladium dichloride.

- Operating under carbon monoxide pressure (2–8 bar) and elevated temperature (~115°C).

- Employing potassium carbonate as a base in aqueous media.

This reaction directly forms the carbamic acid ester without the need for protective groups, avoiding additional acetylation and deacetylation steps, thus shortening the synthesis and improving economic efficiency.

Reaction Conditions Summary:

| Parameter | Details |

|---|---|

| Catalyst | Bis(triphenylphosphine)palladium dichloride (0.7 mmol) |

| Base | Potassium carbonate (565 mmol) |

| Solvent | Water (400 mL) |

| Temperature | 115 °C |

| Pressure | 2 bar CO initially, then 8 bar |

| Reaction Time | Several hours (not specified) |

The product obtained is the carbamic acid ester derivative, which can then be further reacted with ethyl chloroformate to yield the ethyl ester variant.

Reaction of Amine Precursors with Ethyl Chloroformate

An alternative and common synthetic method involves reacting the amine precursor, 4-bromo-2-methylaniline or its ethyl-substituted analog, with ethyl chloroformate under basic conditions to form the ethyl carbamate ester.

- The amine is dissolved in an appropriate solvent such as dichloromethane or tetrahydrofuran.

- A base such as triethylamine is added to neutralize the generated HCl.

- Ethyl chloroformate is added dropwise at low temperature (0–5°C) to control the reaction rate.

- The reaction mixture is stirred until completion, then worked up by aqueous extraction and purification by chromatography.

This method provides good yields and is widely used in laboratory-scale synthesis for carbamate derivatives.

Use of tert-Butyl Carbamate Protection Followed by Deprotection

In some cases, the synthesis starts by protecting the amine with tert-butyl carbamate (Boc) to form tert-butyl N-[1-(4-bromo-2-methylphenyl)ethyl]carbamate. This intermediate is stable and can be handled easily. Subsequent deprotection under acidic conditions yields the free amine, which can then be converted to the ethyl carbamate ester.

- The amine reacts with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

- The Boc-protected intermediate is isolated and purified.

- Deprotection is performed with trifluoroacetic acid or HCl in organic solvents.

- The resulting amine is then reacted with ethyl chloroformate to form the target ethyl carbamate ester.

This route offers selectivity and protection during multi-step syntheses but adds steps and reagents.

Comparative Analysis of Preparation Methods

In-Depth Research Findings

- The palladium-catalyzed carbonylation method was optimized to avoid acetyl protection, improving economic viability. However, yields can be modest (15–31%), indicating room for optimization in catalyst loading and reaction conditions.

- The presence of the bromo substituent on the phenyl ring facilitates further functionalization, such as Suzuki or Heck cross-coupling, making the ethyl carbamate derivative a valuable synthetic intermediate.

- Safety considerations include handling carbon monoxide under pressure and reactive chloroformate reagents, necessitating appropriate laboratory precautions.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 2-bromo-4-methylaniline or derivative | Amine precursor |

| Palladium-catalyzed carbonylation | Pd catalyst, CO (2–8 bar), K2CO3, H2O, 115°C | Carbamic acid ester intermediate |

| Reaction with ethyl chloroformate | Ethyl chloroformate, base (e.g., Et3N), solvent, 0–5°C | Ethyl carbamate ester |

| Boc protection and deprotection | Di-tert-butyl dicarbonate, base; then acid for deprotection | Boc-protected intermediate, then free amine |

| Purification | Extraction, chromatography | Pure carbamate ester |

化学反应分析

Types of Reactions

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted carbamates depending on the nucleophile used.

科学研究应用

Carbamic acid derivatives have applications as pharmaceutical agents and are relevant in cosmetic products . Specifically, "Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester" is used in the preparation of pharmaceutical and cosmetic products .

Synthesis and Preparation

Carbamic acid ester derivatives can be synthesized through a process involving the reaction of carbamic ester compounds with carbon monoxide and water in the presence of a palladium catalyst . For example, hexadecyl (2-carboxy-4-methylphenyl)carbamate is used as an intermediate in the preparation of 2-hexadecyloxy-6-methyl-4H-3,1-benzoxazin-4-one . This compound has been identified as a potential active ingredient for treating obesity and type II diabetes .

The process may involve reacting a 5-methyl substituted anthranilic acid with hexadecyl and then with methyl chloroformate to yield 2-hexadecyloxy-6-methyl-4H-3,1-benzoxazin-4-one . An improved process avoids the introduction and removal of an acetyl group as a protecting group, using a 2-halo compound directly in the carbonylation reaction .

For instance, (2-bromo-4-methylphenyl)-carbamic acid hexadecyl ester is used, which avoids isomeric problems associated with routes starting from 3-cyanotoluene or 3-toluic acid . One method involves charging an autoclave with (2-bromo-4-methylphenyl)-carbamic acid hexadecyl ester, bis(triphenylphosphine) palladium dichloride, and triphenylphosphine . The autoclave is then sealed, purged with nitrogen, and a solution of potassium carbonate in water is added, followed by carbon monoxide under pressure and heating .

Pharmaceutical Applications

Carbamic acid ester derivatives, particularly (2-carboxy-4-methylphenyl)-carbamic acid esters, serve as intermediates for pharmaceutical agents . Specifically, 2-Hexadecyloxy-6-methyl-4H-3,1-benzoxazin-4-one is noted as a potential drug for treating obesity and type II diabetes . The structural diversity of ligands with a phenylene core is also being explored for the design of new VHL inhibitors .

Cosmetic Applications

作用机制

The mechanism of action of carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interaction with cellular signaling pathways .

相似化合物的比较

Structural and Functional Group Variations

The table below compares key structural features and biological activities of carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester with related compounds:

Key Differences in Activity and Toxicity

- Retigabine (): Unlike the target compound, retigabine contains a fluorobenzylamino group that enhances its selectivity for neuronal KCNQ channels, making it a potent anticonvulsant.

- Albendazole Impurity (): The sulfur-containing benzimidazole analog forms via transesterification during synthesis. This highlights the instability of ethyl esters under certain conditions, which may also apply to the target compound.

- Ethyl N-(4-nitrophenyl)carbamate (): The nitro group increases electrophilicity, making it reactive in nucleophilic substitution reactions. In contrast, the bromo-methyl group in the target compound may favor lipophilic interactions, enhancing membrane permeability.

- Urethane (Ethyl Carbamate) (): The parent compound lacks aromatic substituents but is highly carcinogenic due to metabolic activation to vinyl carbamate epoxide.

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability : Chlorinated analogs like SoRI-6238 () exhibit prolonged activity due to resistance to oxidative metabolism. The bromine substituent in the target compound may similarly slow degradation.

- Toxicity : Unlike urethane (), which is metabolically activated to mutagenic epoxides, the target compound’s aromatic substituents may divert metabolism toward less toxic pathways (e.g., glucuronidation).

Research Findings and Implications

- Synthetic Challenges : Ethyl esters of carbamic acid are prone to transesterification, as seen in albendazole impurity formation (). This suggests that the target compound may require optimized synthetic conditions to avoid byproducts.

- The bromo-methylphenyl group could be explored for similar ion channel modulation.

- Regulatory Considerations: The carcinogenicity of urethane () mandates rigorous toxicity testing for all carbamate derivatives, including the target compound.

生物活性

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester, also known by its chemical structure C11H14BrN2O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C11H14BrN2O2

- Molecular Weight : 288.14 g/mol

- CAS Number : 9410574

This compound features a bromine atom at the para position of the aromatic ring and an ethyl ester functional group that may influence its biological activity.

Carbamic acid derivatives are known for their interactions with various biological targets. The biological activity of carbamic acid esters often involves inhibition of enzymes or modulation of receptor activity. For instance, studies have shown that carbamate compounds can act as inhibitors of butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease .

2. Antimicrobial Activity

Recent investigations into the antimicrobial properties of carbamic acid derivatives have indicated that some compounds exhibit significant antibacterial activity. For example, derivatives containing similar structural motifs were found to possess broad-spectrum efficacy against Gram-positive and Gram-negative bacteria . This suggests that (4-bromo-2-methylphenyl)-carbamic acid ethyl ester may also have potential as an antimicrobial agent.

3. Toxicity and Safety Profile

The safety profile of carbamic acid esters is crucial for their application in pharmaceuticals. According to data from PubChem, toxicity assessments indicate that while some carbamate compounds can exhibit mutagenic properties, the specific toxicity profile for (4-bromo-2-methylphenyl)-carbamic acid ethyl ester remains to be fully elucidated .

Table 1: Summary of Biological Activities

Case Study: BChE Inhibition

A study focused on the design and synthesis of selective BChE inhibitors derived from carbamate structures demonstrated that modifications at the aromatic ring significantly affect inhibitory potency. The structure-activity relationship (SAR) analysis highlighted that halogen substitutions, such as bromine in (4-bromo-2-methylphenyl)-carbamic acid ethyl ester, enhance binding affinity to the enzyme's active site .

Synthesis and Derivatives

The synthesis of carbamic acid esters often involves the reaction of amines with carbonic acid derivatives. A novel synthetic route has been developed that simplifies the preparation process by avoiding complex purification steps associated with previous methods . This efficiency in synthesis is essential for facilitating further research into the biological applications of these compounds.

常见问题

Q. What are the recommended synthetic routes for Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of carbamate esters typically involves two primary steps: (1) activation of the carbamic acid intermediate and (2) esterification with ethanol. For the target compound, a plausible route involves:

- Step 1: Reacting 4-bromo-2-methylphenyl isocyanate with ethanol under anhydrous conditions to form the ethyl carbamate. Anhydrous solvents (e.g., THF or DCM) and catalysts like triethylamine can improve reaction efficiency .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Optimization Strategies: - Use a 10–20% molar excess of ethanol to drive esterification to completion.

- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., urea formation) .

- For scale-up, consider continuous flow reactors to enhance mixing and heat transfer .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Confirm the ethyl ester group (triplet at ~1.2 ppm for CH₃, quartet at ~4.1 ppm for CH₂) and aromatic protons (singlets for bromo- and methyl-substituted phenyl groups).

- ¹³C NMR: Identify the carbamate carbonyl carbon (~155 ppm) and bromine-induced deshielding in aromatic carbons .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 287.03 (C₁₁H₁₂BrNO₂) and fragmentation patterns (e.g., loss of –OCH₂CH₃).

- Infrared Spectroscopy (IR):

- Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O ester bond) .

- Purity Assessment:

- HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the introduction of a bromo substituent at the para position of the phenyl ring influence the compound's reactivity in nucleophilic substitution reactions compared to chloro or methyl analogs?

Methodological Answer:

- Electronic Effects:

- Bromine’s strong electron-withdrawing nature (-I effect) increases the electrophilicity of the adjacent carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis). This contrasts with methyl groups (+I effect), which reduce reactivity .

- Steric Considerations:

- Bromine’s larger atomic radius compared to chlorine may hinder access to the carbamate group in sterically crowded environments. Kinetic studies under varying pH conditions (e.g., alkaline hydrolysis) can quantify this effect .

- Comparative Studies:

- Synthesize chloro and methyl analogs, then measure reaction rates with nucleophiles (e.g., hydroxide ions) using UV-Vis spectroscopy or LC-MS .

Q. What experimental strategies can be employed to assess the potential carcinogenic risks of this compound, given the known carcinogenicity of structurally related carbamic acid esters?

Methodological Answer:

- In Vitro Mutagenicity Assays:

- Ames Test: Evaluate mutagenic potential using Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 liver homogenate) .

- Micronucleus Assay: Assess chromosomal damage in human lymphocytes or CHO-K1 cells .

- In Vivo Studies:

- Rodent Carcinogenicity Models: Administer the compound orally (0.1–100 mg/kg/day) to mice over 18–24 months. Compare tumor incidence with controls and reference compounds (e.g., urethane, a known carcinogenic carbamate) .

- Metabolic Profiling:

- Use LC-MS/MS to identify metabolites (e.g., vinyl intermediates or epoxides) in liver microsomes, which may indicate bioactivation pathways linked to carcinogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。